Ethyl 2-fluoro-4-oxobutanoate
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Overview
Description
Ethyl 2-fluoro-4-oxobutanoate is an organic compound with the molecular formula C6H9FO3 It is a fluorinated β-keto ester, which means it contains both a keto group (C=O) and an ester group (COOR) in its structure
Preparation Methods
Ethyl 2-fluoro-4-oxobutanoate can be synthesized through the fluorination of ethyl acetoacetateThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-fluoro-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, forming fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Addition Reactions: It can participate in Michael addition reactions, where nucleophiles add to the β-position of the keto ester.
Common reagents used in these reactions include reducing agents like sodium borohydride for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives.
Scientific Research Applications
Ethyl 2-fluoro-4-oxobutanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Drug Synthesis: The compound serves as a precursor in the synthesis of various drugs, particularly those requiring fluorinated intermediates.
Biochemical Reactions: It acts as a catalyst in certain biochemical reactions, aiding in the study of enzyme mechanisms and metabolic pathways.
Environmental Chemistry: The compound is used in studies related to photooxidation and atmospheric chemistry.
Battery Research: It has applications in the development of lithium secondary batteries, where its fluorinated structure contributes to improved battery performance.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4-oxobutanoate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorinated nature enhances its reactivity and stability, making it a valuable tool in synthetic and mechanistic studies .
Comparison with Similar Compounds
Ethyl 2-fluoro-4-oxobutanoate can be compared with other fluorinated β-keto esters, such as ethyl 2-fluoroacetoacetate and ethyl 2-fluoro-3-oxobutanoate . These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity profiles .
Similar compounds include:
- Ethyl 2-fluoroacetoacetate
- Ethyl 2-fluoro-3-oxobutanoate
- Ethyl 2-fluoro-3-oxobutyrate
These compounds are used in various synthetic applications and serve as valuable intermediates in the production of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
ethyl 2-fluoro-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-2-10-6(9)5(7)3-4-8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCUVASNXKZECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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